Methyl 6-ethynylnicotinate
Overview
Description
Methyl 6-ethynylnicotinate is an organic compound with the molecular formula C9H7NO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an ethynyl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-ethynylnicotinate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 6-bromonicotinate is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The resulting product is then deprotected using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-ethynylnicotinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can add to the triple bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of methyl 6-formylnicotinate.
Reduction: Formation of methyl 6-ethylnicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethynylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving nicotinic acid derivatives.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-ethynylnicotinate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The ethynyl group can enhance binding affinity and selectivity towards these receptors, modulating their activity. This modulation can influence various biological pathways, including neurotransmission and signal transduction.
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
6-Methylnicotinate: A derivative with a methyl group at the 6-position, used in similar applications as methyl nicotinate.
Ethyl 6-ethynylnicotinate: An ethyl ester analogue of methyl 6-ethynylnicotinate.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 6-ethynylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIWHMYAJZHCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622639 | |
Record name | Methyl 6-ethynylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216444-00-7 | |
Record name | Methyl 6-ethynylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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